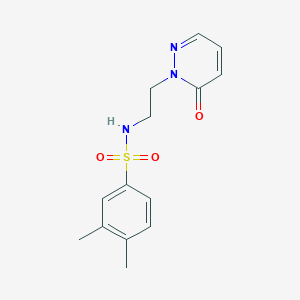

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Beschreibung

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked via an ethyl group to a 6-oxopyridazinone moiety. The dimethyl substitution on the benzene ring may enhance lipophilicity and influence binding affinity, while the pyridazinone core could contribute to hydrogen bonding interactions with biological targets .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-11-5-6-13(10-12(11)2)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHWHDLAZAVPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure characterized by a pyridazinone moiety, which is known for enhancing pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | [Not available in search results] |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and metabolic pathways. The sulfonamide group is known to inhibit key enzymes such as:

- Carbonic Anhydrase : Involved in maintaining acid-base balance and fluid secretion.

- Cyclooxygenase-2 (COX-2) : Plays a significant role in the inflammatory response.

- Lipoxygenase (5-LOX) : Involved in leukotriene biosynthesis, contributing to inflammation.

Inhibition of these enzymes can lead to anti-inflammatory effects, making the compound a candidate for treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. A study utilizing DPPH free radical scavenging assays demonstrated that related compounds showed IC50 values comparable to standard antioxidants like ascorbic acid, suggesting potential use in oxidative stress-related conditions .

Anticonvulsant Activity

In silico molecular docking studies have been conducted to evaluate the anticonvulsant potential of related compounds. These studies indicated favorable binding interactions with target proteins associated with seizure activity. Compounds derived from similar scaffolds have shown significant protective effects against seizures in animal models .

Case Studies

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a structurally similar compound, demonstrating significant inhibition of COX-2 and 5-LOX activities. This suggests that 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide may exhibit similar effects.

- Molecular Docking Analysis : Molecular docking studies revealed that the compound could effectively bind to COX-2, indicating its potential as a selective inhibitor. This study provides insight into the molecular interactions that underpin its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related compounds:

Key Structural and Functional Differences:

Substituent Effects on Pharmacokinetics :

- The 3,4-dimethylbenzenesulfonamide group in the target compound increases lipophilicity compared to the 2-chloro and 4-methoxyphenyl substituents in the CAS 921551-57-7 analog . This may improve membrane permeability but reduce aqueous solubility.

- The methanesulfonate ester in compound 7a introduces a polar, negatively charged group, likely enhancing solubility but limiting blood-brain barrier penetration .

Synthetic Flexibility: The target compound’s ethyl linker allows modular substitution, similar to methods used for 7a-f, where sulfonyl chlorides or benzyl bromides are employed to introduce diverse groups . In contrast, the dimethylaminomethylphenyl group in CS-0309467 suggests a focus on CNS-targeting design, though its lack of sulfonamide functionality limits direct comparison .

Potential Biological Implications: Pyridazinone derivatives are associated with kinase inhibition (e.g., phosphodiesterases) or anti-inflammatory activity. The 6-oxo-pyridazinone core in all compounds suggests shared mechanisms, but substituent variations may alter selectivity .

Q & A

Q. What are the standard synthetic protocols for preparing 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives under acidic/basic conditions.

- Step 2 : Introduction of the ethyl linker through nucleophilic substitution or alkylation reactions (e.g., using bromoethylpyridazinone intermediates).

- Step 3 : Sulfonamide coupling via reaction of the benzenesulfonyl chloride derivative with the amine-functionalized intermediate. Dynamic pH control (pH 9–10) using aqueous Na₂CO₃ is critical to avoid side reactions during sulfonylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended.

Table 1 : Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Aq. Na₂CO₃, RT, 3–4 hrs | 75–85 | |

| Alkylation | DMF, LiH, 80°C, 12 hrs | 60–70 |

Q. Which spectroscopic techniques are essential for structural characterization?

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1130–1370 cm⁻¹) and pyridazinone C=O (1650–1700 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include methyl groups (δ 2.2–2.5 ppm for dimethyl), pyridazinone protons (δ 6.5–8.5 ppm), and sulfonamide NH (δ 8.0–9.0 ppm, broad) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₅H₁₈N₃O₃S⁺).

- X-ray Crystallography : Resolves conformational details of the sulfonamide and pyridazinone moieties .

Table 2 : Key Spectral Data from Analogous Sulfonamides

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| S=O (sulfonamide) | 1167, 1331 | – |

| C=O (pyridazinone) | 1659 | – |

| N–H (sulfonamide) | 3185 | 8.2 (s, 1H) |

Q. How should researchers address solubility challenges during bioassays?

- Solvent Systems : Use DMSO for initial stock solutions (≤10 mM) followed by dilution in PBS or cell culture media.

- Surfactants : Add Tween-80 (0.1% v/v) to enhance solubility in aqueous buffers.

- Control Experiments : Include vehicle controls to rule out solvent toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalytic Systems : Replace LiH with K₂CO₃ or Cs₂CO₃ in DMF to reduce side-product formation .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 mins vs. 12 hrs for alkylation) while maintaining yields >70% .

- Flow Chemistry : Continuous-flow reactors improve reproducibility for sulfonylation steps .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Fragment-Based Design : Test isolated moieties (e.g., pyridazinone vs. benzenesulfonamide) to identify pharmacophoric elements.

- Isosteric Replacements : Substitute the pyridazinone oxygen with sulfur or NH to assess electronic effects .

- Dose-Response Profiling : Use IC₅₀/EC₅₀ curves to distinguish true activity from assay artifacts .

Table 3 : SAR Insights from Analogous Compounds

| Modification | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| Pyridazinone → Pyrimidine | ↓ 10-fold (enzyme inhibition) | |

| Methyl → Ethyl (benzenesulfonamide) | No significant change |

Q. How can computational modeling guide target identification?

- Molecular Docking : Use AutoDock Vina to predict binding to enzymes like α-glucosidase (PDB: 2ZEJ) or PDE inhibitors. Pyridazinone’s C=O forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP ~3.5) and CYP3A4 metabolism risks .

Q. What experimental controls are critical in enzyme inhibition assays?

Q. How do researchers validate off-target effects in cellular models?

- Kinase Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 100+ kinases.

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., PDE4B KO) to confirm on-mechanism activity .

Q. What methods quantify oxidative degradation products during stability studies?

Q. How are contradictory cytotoxicity results reconciled across cell lines?

- Phenotypic Profiling : Use high-content imaging to differentiate apoptosis vs. necrosis (e.g., Annexin V/PI staining).

- Metabolic Profiling : Seahorse assays assess mitochondrial dysfunction (e.g., OCR/ECAR ratios) .

- Cellular Context : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.